Cas no 1105189-49-8 (1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol)

1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol 化学的及び物理的性質
名前と識別子
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- 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol
- 1-benzyl-5-(3-nitrophenyl)imidazole-2-thiol
- 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol
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- MDL: MFCD11986832
- インチ: 1S/C16H13N3O2S/c20-19(21)14-8-4-7-13(9-14)15-10-17-16(22)18(15)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,22)
- InChIKey: HKCOHNLIPUUJTE-UHFFFAOYSA-N
- ほほえんだ: S=C1NC=C(C2C=CC=C(C=2)[N+](=O)[O-])N1CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 469
- トポロジー分子極性表面積: 93.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 582.8±43.0 °C at 760 mmHg
- フラッシュポイント: 306.2±28.2 °C
- じょうきあつ: 0.0±1.6 mmHg at 25°C
1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239095-2.5g |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
TRC | B151111-1g |
1-Benzyl-5-(3-nitrophenyl)-1h-imidazole-2-thiol |
1105189-49-8 | 1g |
$ 570.00 | 2022-06-07 | ||
TRC | B151111-500mg |
1-Benzyl-5-(3-nitrophenyl)-1h-imidazole-2-thiol |
1105189-49-8 | 500mg |
$ 390.00 | 2022-06-07 | ||
Life Chemicals | F2964-3943-5g |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 95%+ | 5g |
$1731.0 | 2023-09-06 | |
Life Chemicals | F2147-0473-40mg |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F2147-0473-3mg |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2147-0473-4mg |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2147-0473-20μmol |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F2147-0473-10mg |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Enamine | EN300-239095-0.1g |
1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol |
1105189-49-8 | 95% | 0.1g |
$640.0 | 2024-06-19 |
1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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6. Book reviews
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiolに関する追加情報
Introduction to 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS No. 1105189-49-8)
1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, also known by its CAS number 1105189-49-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives and is characterized by its unique structural features, including a benzyl group, a nitrophenyl moiety, and a thiol functional group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol is represented by the formula C16H13N3O2S. The presence of the thiol group (–SH) imparts redox activity, which can be crucial for various biological processes, including antioxidant and anti-inflammatory effects. The nitro group (–NO2) adds electron-withdrawing properties, which can influence the compound's reactivity and stability. The benzyl group enhances lipophilicity, potentially improving cellular uptake and permeability.
In recent years, extensive research has been conducted to explore the pharmacological properties of 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol. Studies have shown that this compound exhibits potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Oxidative stress is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By scavenging free radicals and upregulating antioxidant enzymes, 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol can mitigate oxidative damage and promote cellular health.
Beyond its antioxidant properties, 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol has also demonstrated anti-inflammatory effects. Inflammatory responses are often associated with the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated tissue damage. This makes it a promising candidate for the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
In addition to its antioxidant and anti-inflammatory activities, 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol has been investigated for its potential antiviral properties. Studies have indicated that this compound can inhibit the replication of certain viruses by interfering with viral entry or replication processes. For example, it has shown activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings suggest that 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol could be developed into antiviral agents for the treatment of viral infections.
The cytotoxicity profile of 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol has also been evaluated in various cell lines. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and DNA damage. These findings highlight its potential as an anticancer agent for the treatment of various malignancies.
To further understand the mechanism of action of 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, researchers have conducted molecular docking studies to investigate its interactions with specific protein targets. These studies have revealed that the compound can bind to key enzymes involved in oxidative stress, inflammation, and viral replication pathways. For example, it has been shown to inhibit the activity of NADPH oxidase, an enzyme responsible for ROS production during inflammatory responses. Additionally, it can bind to viral proteases and integrases, thereby inhibiting viral replication.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Phase II trials are being conducted to assess its efficacy in treating specific conditions such as neurodegenerative disorders, inflammatory diseases, and viral infections.
In conclusion, 1-Benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS No. 1105189-49-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers antioxidant, anti-inflammatory, antiviral, and anticancer properties, making it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic potential for various diseases.
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